molecular formula C21H20N4O5S2 B2940492 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1105217-78-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2940492
M. Wt: 472.53
InChI Key: ACSNLBIMBDXJAZ-UHFFFAOYSA-N
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Description

The compound appears to be an organic molecule with several functional groups, including a benzodioxole, a pyrimidine, a thioacetamide, and a thiophene. These functional groups suggest that the compound might have interesting chemical properties and could potentially be used in various chemical reactions.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, based on its structure, it’s likely that the compound could be synthesized through a series of reactions involving the formation of the benzodioxole ring, the pyrimidine ring, and the thioacetamide group, followed by their subsequent coupling.



Molecular Structure Analysis

The molecular structure of the compound, as suggested by its name, is likely to be quite complex, with multiple rings and functional groups. The presence of these groups could potentially confer interesting chemical and physical properties to the compound.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions that this compound might undergo. However, the presence of multiple functional groups suggests that it could participate in a variety of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Without specific information about this compound, it’s difficult to provide a detailed analysis of its properties. However, the presence of multiple functional groups suggests that it could have interesting properties.


Safety And Hazards

Without specific information about this compound, it’s difficult to provide a detailed analysis of its safety and hazards. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Without specific information about this compound, it’s difficult to predict what these might be.


properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c26-18(23-10-15-2-1-5-31-15)7-14-8-19(27)25-21(24-14)32-11-20(28)22-9-13-3-4-16-17(6-13)30-12-29-16/h1-6,8H,7,9-12H2,(H,22,28)(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSNLBIMBDXJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CC(=O)N3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

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